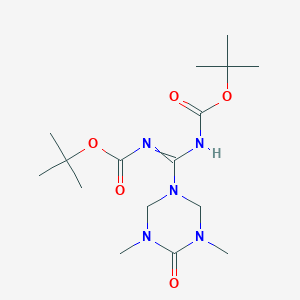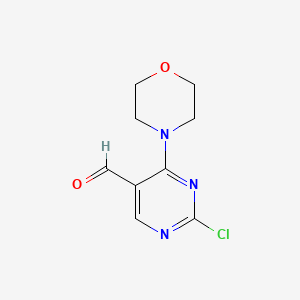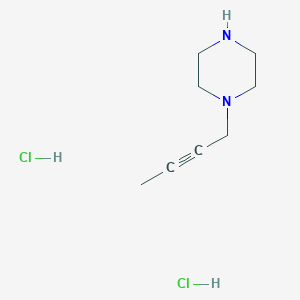![molecular formula C9H6Cl2N2O B1473573 2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole CAS No. 41420-95-5](/img/structure/B1473573.png)
2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole
Overview
Description
“2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole” is a chemical compound with the CAS Number: 41420-95-5. It has a molecular weight of 229.06 and its IUPAC name is 2-(3,4-dichlorophenyl)-5-methyl-1,3,4-oxadiazole . It is stored at room temperature and has a purity of 95%. The compound is a beige solid .
Molecular Structure Analysis
The molecular structure of “2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole” is characterized by a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom . The InChI code for the compound is 1S/C9H6Cl2N2O/c1-5-12-13-9(14-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole” include its molecular weight (229.06), its storage temperature (room temperature), and its physical form (beige solid) .Scientific Research Applications
Synthesis and Pharmacological Applications
Oxadiazole derivatives, including 2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole, exhibit a wide range of pharmacological activities due to their favorable physical, chemical, and pharmacokinetic properties. These compounds have been shown to interact effectively with biomacromolecules via hydrogen bond interactions, leading to antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This highlights their potential in medicinal chemistry and pharmacology research for developing new therapeutic agents (Wang et al., 2022).
Therapeutic Worth and Bioactivity
The unique structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with different enzymes and receptors in biological systems, contributing to a range of bioactivities. Research into 1,3,4-oxadiazole-based derivatives has highlighted their high therapeutic potency, underpinning their use in treating various ailments and their significant development value in medicinal chemistry (Verma et al., 2019).
Metal-Ion Sensing Applications
1,3,4-Oxadiazoles are also of interest in the field of chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites. These properties make them suitable for the development of selective metal-ion sensors, showcasing their versatility beyond pharmacological applications (Sharma et al., 2022).
Biological Roles and Synthesis
The development of new medicinal species for treating numerous diseases leverages the 1,3,4-oxadiazole core. Innovative methods for the synthesis of 1,3,4-oxadiazole derivatives and their medicinal applications have been a focus of recent research, indicating the core's pivotal role in creating therapeutically active compounds (Nayak & Poojary, 2019).
New Drug Development Significance
The 1,3,4-oxadiazole core is recognized as a critical structural subunit in the synthesis of new drug candidates, due to its diverse pharmacological properties. This core is utilized in synthetic medicinal chemistry as surrogates of carboxylic acids, carboxamides, and esters, indicating its crucial role in the development of efficacious and less toxic medicinal agents (Rana, Salahuddin, & Sahu, 2020).
Safety And Hazards
The safety information available indicates that “2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole” should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used and all sources of ignition should be removed .
Future Directions
The future directions for “2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole” and other 1,3,4-oxadiazole derivatives involve further exploration of their synthesis methods and biological activities. There is a growing interest in heterocyclic systems of this nature, and new methods of obtaining complex structures containing oxadiazole rings are being sought . These compounds could potentially be used in the future in medicine and agriculture .
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-5-12-13-9(14-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVVCFLGGAFDCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473497.png)
![[2-(Cyclohexyloxy)pyridin-3-yl]boronic acid](/img/structure/B1473498.png)






![3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline hydrochloride](/img/structure/B1473509.png)
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1473511.png)
